molecular formula C28H34BClF2N4O B13116923 N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride

N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride

Cat. No.: B13116923
M. Wt: 526.9 g/mol
InChI Key: WRSSTWIVIHVQBR-QRTMUFPGSA-N
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Description

N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups and a tricyclic core. The presence of amino, difluoro, and phenyl groups contributes to its reactivity and potential utility in chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride involves multiple steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, followed by the introduction of the difluoro and phenyl groups. The final step involves the attachment of the aminohexyl and propanamide groups, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino and phenyl groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The difluoro and phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential in drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide
  • **N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride

Uniqueness

The uniqueness of N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H34BClF2N4O

Molecular Weight

526.9 g/mol

IUPAC Name

N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C28H33BF2N4O.ClH/c30-29(31)34-24(13-7-6-12-23-10-4-3-5-11-23)14-16-26(34)22-27-17-15-25(35(27)29)18-19-28(36)33-21-9-2-1-8-20-32;/h3-7,10-17,22H,1-2,8-9,18-21,32H2,(H,33,36);1H/b12-6+,13-7-;

InChI Key

WRSSTWIVIHVQBR-QRTMUFPGSA-N

Isomeric SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)/C=C\C=C\C4=CC=CC=C4)(F)F.Cl

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F.Cl

Origin of Product

United States

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